molecular formula C11H9IN2OS B5803170 N-(5-iodo-6-methylpyridin-2-yl)thiophene-2-carboxamide

N-(5-iodo-6-methylpyridin-2-yl)thiophene-2-carboxamide

Cat. No.: B5803170
M. Wt: 344.17 g/mol
InChI Key: GUKKLFXILACTGQ-UHFFFAOYSA-N
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Description

N-(5-iodo-6-methylpyridin-2-yl)thiophene-2-carboxamide is a heterocyclic compound that contains both pyridine and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-iodo-6-methylpyridin-2-yl)thiophene-2-carboxamide typically involves the reaction of 5-iodo-6-methylpyridin-2-amine with thiophene-2-carboxylic acid. The reaction is usually carried out in the presence of coupling reagents such as titanium tetrachloride (TiCl4) and pyridine, which acts as both a solvent and a base .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through crystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-iodo-6-methylpyridin-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The iodine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-(5-iodo-6-methylpyridin-2-yl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-iodo-6-methylpyridin-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For example, its anticancer activity is believed to be due to its ability to inhibit certain enzymes or signaling pathways that are crucial for cancer cell proliferation . The compound may also interact with bacterial cell membranes, leading to disruption and cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-iodo-6-methylpyridin-2-yl)thiophene-2-carboxamide is unique due to the presence of the iodine atom, which can be used for further functionalization through substitution reactions. This makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

N-(5-iodo-6-methylpyridin-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9IN2OS/c1-7-8(12)4-5-10(13-7)14-11(15)9-3-2-6-16-9/h2-6H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUKKLFXILACTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NC(=O)C2=CC=CS2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9IN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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